![molecular formula C13H14ClN3O3 B2440441 ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 860786-66-9](/img/structure/B2440441.png)
ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
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Description
This compound is a derivative of ethyl 4-chlorophenylacetate . It has a molecular formula of C10H11ClO2 and an average mass of 198.646 Da . It’s a colorless to pale yellow liquid with a special aroma .
Physical And Chemical Properties Analysis
This compound is a colorless to pale yellow liquid with a special aroma . It has a density of 1.178g/cm3 . The molecular formula is C10H11ClO2 and the average mass is 198.646 Da .Scientific Research Applications
Synthesis and Structural Studies
Ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate has been a subject of synthesis and structural analysis in various studies. Şahin et al. (2014) explored the synthesis and structural characterization of compounds related to this molecule, including 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives. These compounds were characterized using techniques like X-ray diffraction, IR, 1H NMR, and 13C NMR, revealing their molecular framework and hydrogen bond interactions (Şahin et al., 2014).
Antimicrobial Properties
Some derivatives of ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate have been investigated for their antimicrobial activities. Demirbaş et al. (2010) synthesized biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, demonstrating significant antimicrobial activities against various microorganisms compared to standard drugs like ampicillin (Demirbaş et al., 2010).
Bioorganic Chemistry and Biological Activities
Further, the compound's relevance extends to bioorganic chemistry, where its derivatives have been synthesized and their biological activities examined. Ceylan et al. (2014) conducted a study focusing on hybrid molecules containing azole moieties, derived from similar compounds. They investigated the antimicrobial, antilipase, and antiurease activities of these compounds, highlighting their potential in therapeutic applications (Ceylan et al., 2014).
Molecular Interactions and Crystal Engineering
Ahmed et al. (2020) explored the π-hole tetrel bonding interactions in derivatives of ethyl 2-triazolyl-2-oxoacetate, including a variant with a 4-chlorophenyl group. This study combined synthesis, spectroscopy, and X-ray characterization to understand the molecular interactions and their implications in crystal engineering (Ahmed et al., 2020).
Anticancer Research
Additionally, Kattimani et al. (2013) synthesized a series of 1,2,4-triazolin-3-one derivatives, including those with a chlorophenyl moiety. They conducted in vitro studies against human tumor cell lines, identifying compounds with potential anticancerous action, emphasizing the relevance of this chemical structure in cancer research (Kattimani et al., 2013).
properties
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPNLHDIGQCOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324142 |
Source
|
Record name | ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821721 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate | |
CAS RN |
860786-66-9 |
Source
|
Record name | ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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